molecular formula C7H10N2O2S2 B1591932 Ethyl 2-(2-aminothiazol-5-ylthio)acetate CAS No. 859522-19-3

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Cat. No.: B1591932
CAS No.: 859522-19-3
M. Wt: 218.3 g/mol
InChI Key: QRIYTBYTQBRMNL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is an organic compound with the molecular formula C7H10N2O2S2 It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-aminothiazol-5-ylthio)acetate typically involves the reaction of 2-amino-5-bromothiazole monohydrobromide with ethyl thioglycolate. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-aminothiazol-5-ylthio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminothiazol-5-ylthio)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, facilitating coordination chemistry applications. Additionally, the compound can interact with biological receptors, enzymes, and proteins, leading to its observed biological activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Ethyl 2-aminothiazole-4-acetate:

    2-Amino-5-bromothiazole: A precursor in the synthesis of ethyl 2-(2-aminothiazol-5-ylthio)acetate.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an ethyl ester group and a thioether linkage makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is an organic compound with the molecular formula C7_7H10_{10}N2_2O2_2S2_2. It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies have reported effective minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's anticancer potential has been explored through various studies. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown IC50_{50} values in the low micromolar range against human glioblastoma and melanoma cell lines . The presence of electron-donating groups at specific positions on the thiazole ring is crucial for enhancing its anticancer activity.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The compound's thiazole moiety is believed to play a critical role in mediating these effects.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies indicate potential binding interactions with key proteins, which may elucidate its therapeutic effects .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50_{50} (µM)Notes
This compoundAntimicrobial, AnticancerLow micromolarSignificant activity against multiple strains
2-AminothiazoleAntimicrobialVariesSimpler structure; less potent
Ethyl 2-amino-4-thiazole acetateAnticancerModerateRelated structure with different activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 15 µg/mL, indicating strong potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various thiazole derivatives, this compound was found to have an IC50_{50} of approximately 20 µM against human melanoma cells, highlighting its potential as an anticancer drug candidate .
  • Anti-inflammatory Activity : Research demonstrated that the compound could reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory conditions .

Properties

IUPAC Name

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYTBYTQBRMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614233
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859522-19-3
Record name Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859522-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-aminothiazole (25 g, 96 mmol) and K2CO3 (26.5 g, 192 mmol) was suspended in DMF (50 mL) and stirred at 0° C. Ethyl thioglycolate (11.6 mL, 96 mmol) was added over 10 min. The reaction mixture was allowed to reach room temperature and stirred for a further 13 h. Addition of water (100 mL) and EtOAc (150 mL). Separation of the organic phase followed by extraction of the aqueous phase with EtOAc (2×100 mL). The combined organic phases were washed with aqueous NaHCO3 (200 mL), brine (2×200 mL) and dried (MgSO4), filtered and evaporated. The crude product was dissolved in a small amount of DCM and purified by flash chromatography (ISCO 330 g silica column, eluent A: heptane/B: 2% TEA in EtOAc. Gradient from 30% B->100% B.) to give 50-65% pure (2-aminothiazol-5-ylsulfanyl)acetic acid ethyl ester as a dark red-brown oil.
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25 g
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100 mL
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150 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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